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molecular formula C7H13ClO3 B2506839 Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester CAS No. 98015-51-1

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester

Cat. No. B2506839
M. Wt: 180.63
InChI Key: KDXWFUGPHWFKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859781B2

Procedure details

t-Butanol (3.34 mL, 35 mmol) and pyridine (3.39 mL, 42 mmol) were dissolved in 90 mL methylene chloride and cooled to −78° C. 1-Chloroethyl chloroformate (5.0 g, 35 mmol) was added dropwise and the reaction was slowly allowed to warm to room temperature, then stirred for 3 days. The r×n was evaporated, dissolved in ethyl acetate, then washed with water and brine, dried over magnesium sulfate and evaporated. It was noted that product evaporated under high vacuum. The product was distilled to yield 1-chloroethyl t-butyl carbonate a colorless oil (2.46 g, 39% yield).). 1H NMR (400 MHz, CDCl3) δ 6.41 (d, J=5.6 Hz, 1H), 1.82 (d, J=5.6 Hz, 3H), 1.53 (s, 9H).
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
3.39 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Yield
39%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.Cl[C:13]([O:15][CH:16]([Cl:18])[CH3:17])=[O:14]>C(Cl)Cl>[C:13](=[O:14])([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])[O:15][CH:16]([Cl:18])[CH3:17]

Inputs

Step One
Name
Quantity
3.34 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
3.39 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The r×n was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
evaporated under high vacuum
DISTILLATION
Type
DISTILLATION
Details
The product was distilled

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(OC(C)Cl)(OC(C)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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